Methyl nonadeca-9,10-dienoate
CAS No.: 81932-43-6
Cat. No.: VC19302794
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81932-43-6 |
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Molecular Formula | C20H36O2 |
Molecular Weight | 308.5 g/mol |
Standard InChI | InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10,12H,3-9,13-19H2,1-2H3 |
Standard InChI Key | PIISIEBWFAYXSH-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCC=C=CCCCCCCCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl nonadeca-9,10-dienoate belongs to the class of unsaturated fatty acid methyl esters (FAMEs). Its molecular formula is , with a molecular weight of 308.50 g/mol . The compound features a methyl ester group at the terminal carboxyl end and two conjugated double bonds at carbons 9 and 10 (Figure 1). The conjugated diene system likely influences its reactivity, particularly in oxidation and polymerization reactions.
Key structural features:
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Backbone: 19-carbon chain with a methyl ester group.
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Double bonds: Conjugated - and -positions.
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Stereochemistry: Typically exists in the cis () configuration, though trans-isomers may form under specific conditions .
Synthesis and Isolation Strategies
While no direct synthesis protocols for methyl nonadeca-9,10-dienoate are documented, analogous methods for related dienoates suggest viable pathways:
Esterification of Nonadeca-9,10-Dienoic Acid
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Acid-catalyzed esterification: Reacting nonadeca-9,10-dienoic acid with methanol in the presence of sulfuric acid or -toluenesulfonic acid.
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Enzymatic esterification: Lipase-mediated reactions under mild conditions to preserve double bond integrity .
Partial Hydrogenation of Polyunsaturated Esters
Selective hydrogenation of methyl nonadeca-9,12,15-trienoate using palladium or nickel catalysts may yield the dienoate, though over-hydrogenation to monoenoates remains a challenge .
Physicochemical Properties
Data extrapolated from related dienoates and computational models reveal the following properties:
The conjugated double bonds confer UV absorption at 230–260 nm, characteristic of dienoates .
Biological Activities and Applications
Insect Pheromone Activity
Methyl nonadeca-10,13-dienoate acts as a trail-following pheromone in termites. The 9,10-dienoate’s structural similarity suggests potential roles in insect communication, though empirical validation is needed.
Industrial Applications
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Lubricants: High thermal stability and low volatility make dienoates suitable for bio-based lubricants .
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Polymer Chemistry: The diene system enables copolymerization with styrene or acrylates for biodegradable plastics .
Comparative Analysis with Related Compounds
Challenges and Future Directions
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Synthetic Optimization: Developing stereoselective methods to avoid isomerization during synthesis .
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Biological Screening: Assessing anticancer, anti-inflammatory, and neuroprotective activities using in vitro models.
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Environmental Impact: Evaluating biodegradability and ecotoxicity through OECD guidelines .
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